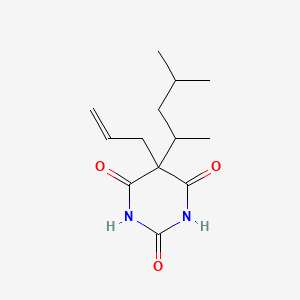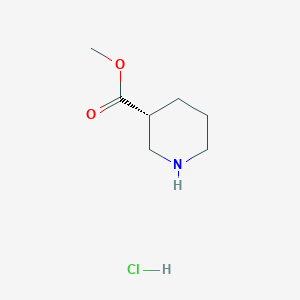
(R)-Methyl piperidine-3-carboxylate hydrochloride
描述
“®-Methyl piperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 . It is a solid substance . The IUPAC name for this compound is methyl (3R)-3-piperidinecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for “®-Methyl piperidine-3-carboxylate hydrochloride” is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 . The SMILES string is Cl.COC(=O)[C@@H]1CCCNC1 .Physical and Chemical Properties Analysis
“®-Methyl piperidine-3-carboxylate hydrochloride” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .安全和危害
The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
The primary target of ®-Methyl piperidine-3-carboxylate hydrochloride, also known as ®-(-)-3-Piperidinecarboxylic acid, is the GABA (γ-aminobutyric acid) uptake system . This system plays a crucial role in the regulation of GABAergic neurotransmission in the central nervous system.
Mode of Action
The compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.
Biochemical Pathways
The enhanced GABAergic neurotransmission affects various biochemical pathways. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability and regulating muscle tone .
Result of Action
The inhibition of GABA uptake by ®-Methyl piperidine-3-carboxylate hydrochloride results in an increase in GABA concentrations in the synaptic cleft. This leads to enhanced GABAergic neurotransmission, which can result in decreased neuronal excitability and regulated muscle tone .
生化分析
Biochemical Properties
®-Methyl piperidine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of GABA uptake. GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake is mediated by GABA transporters. ®-Methyl piperidine-3-carboxylate hydrochloride interacts with these transporters, specifically inhibiting their function. This interaction prevents the reuptake of GABA into presynaptic neurons, thereby increasing the concentration of GABA in the synaptic cleft . This compound also interacts with various enzymes and proteins involved in neurotransmission, further influencing GABAergic signaling pathways.
Cellular Effects
The effects of ®-Methyl piperidine-3-carboxylate hydrochloride on cells are profound, particularly in neurons. By inhibiting GABA uptake, this compound enhances GABAergic signaling, leading to increased inhibitory neurotransmission. This can result in various cellular effects, including altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For instance, the increased GABA levels can activate GABA receptors on postsynaptic neurons, leading to hyperpolarization and reduced neuronal excitability . These effects are crucial in understanding the role of GABA in various neurological disorders.
Molecular Mechanism
At the molecular level, ®-Methyl piperidine-3-carboxylate hydrochloride exerts its effects primarily through the inhibition of GABA transporters. The compound binds to the transporter proteins, blocking their ability to reuptake GABA from the synaptic cleft. This inhibition is competitive, meaning that ®-Methyl piperidine-3-carboxylate hydrochloride competes with GABA for binding sites on the transporter . Additionally, this compound may influence the expression of genes related to GABAergic signaling, further modulating its effects on neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl piperidine-3-carboxylate hydrochloride can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation . Over time, the increased GABA levels resulting from the inhibition of GABA uptake can lead to long-term changes in neuronal function, including alterations in synaptic plasticity and neurotransmitter release.
Dosage Effects in Animal Models
The effects of ®-Methyl piperidine-3-carboxylate hydrochloride in animal models are dose-dependent. At low doses, the compound effectively inhibits GABA uptake without causing significant adverse effects. At higher doses, the compound can lead to toxicity, manifesting as neurological symptoms such as sedation, ataxia, and in severe cases, seizures . These dose-dependent effects are crucial for determining the therapeutic window of the compound and for understanding its potential as a pharmacological agent.
Metabolic Pathways
®-Methyl piperidine-3-carboxylate hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, the compound’s interaction with enzymes involved in GABA metabolism can further modulate its effects on neurotransmission.
Transport and Distribution
The transport and distribution of ®-Methyl piperidine-3-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is rapidly absorbed and distributed throughout the body, with a particular affinity for the central nervous system . Within cells, the compound can be transported across membranes by specific transporter proteins, facilitating its accumulation in target tissues.
Subcellular Localization
The subcellular localization of ®-Methyl piperidine-3-carboxylate hydrochloride is critical for its activity. The compound is primarily localized in the synaptic cleft, where it interacts with GABA transporters to inhibit GABA uptake . Additionally, the compound may be localized in other cellular compartments, such as the cytoplasm and mitochondria, where it can influence various cellular processes. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.
属性
IUPAC Name |
methyl (3R)-piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZKNAQDKIGGZ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255651-12-7 | |
| Record name | methyl (3R)-piperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)
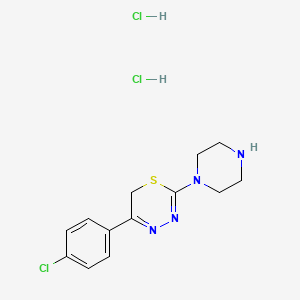

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)
![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)
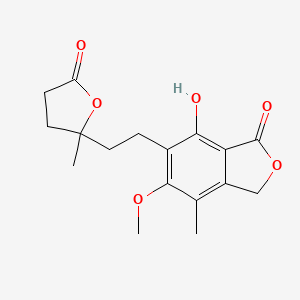

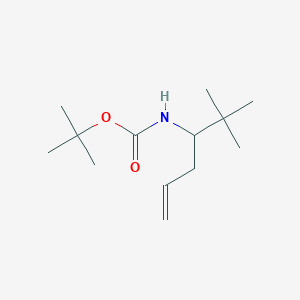
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
